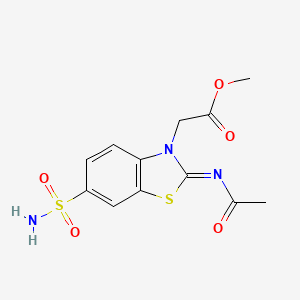

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research on compounds related to 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has focused on their synthesis, crystal structure, and potential biological activities. For instance, the synthesis and characterization of related compounds have been documented, where the structural determinations provide a basis for understanding their interactions at the molecular level (Hao et al., 2017). Such structural analyses are crucial for the development of compounds with specific biological activities.

Biological Activities

Studies have explored the biological activities of triazole derivatives, including antimicrobial and antitumor properties. Some triazole compounds have been found to exhibit antimicrobial activity against a range of pathogens (Bektaş et al., 2007). Furthermore, the antitumor activity of similar compounds has been investigated, showing potential as anticancer agents (Lu et al., 2017). These findings underscore the significance of triazole derivatives in developing new therapeutic agents.

Antioxidant Properties

The antioxidant properties of triazolyl-benzimidazole compounds have been analyzed, revealing the potential of these compounds in mitigating oxidative stress (Karayel et al., 2015). This suggests the applicability of triazole derivatives in developing treatments for conditions associated with oxidative damage.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-fluoroaniline with 2-methylbenzyl azide to form the corresponding triazole intermediate, which is then coupled with 4-cyanobenzoyl chloride to yield the final product.", "Starting Materials": [ "2-fluoroaniline", "2-methylbenzyl azide", "4-cyanobenzoyl chloride", "Sodium azide", "Triethylamine", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline (1.0 eq) in dry dimethylformamide (DMF) and add sodium azide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 30 minutes.", "Step 2: Add 2-methylbenzyl azide (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude triazole intermediate.", "Step 4: Dissolve the crude triazole intermediate in dry DMF and add 4-cyanobenzoyl chloride (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain the final product as a white solid." ] } | |

Numéro CAS |

1291834-46-2 |

Nom du produit |

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |

Formule moléculaire |

C17H16FN5O |

Poids moléculaire |

325.347 |

Nom IUPAC |

5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |

Clé InChI |

GGGQWXOOXQBHQS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |

Solubilité |

soluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)

![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)